2-(Cyclopentylamino)acetic acid hydrochloride
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Overview
Description
2-(Cyclopentylamino)acetic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO2. It is a derivative of acetic acid where the hydrogen atom of the amino group is replaced by a cyclopentyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentylamino)acetic acid hydrochloride typically involves the reaction of cyclopentylamine with chloroacetic acid. The reaction is carried out in an aqueous medium, and hydrochloric acid is used to facilitate the formation of the hydrochloride salt. The general reaction scheme is as follows:
- Cyclopentylamine + Chloroacetic Acid → 2-(Cyclopentylamino)acetic Acid
- 2-(Cyclopentylamino)acetic Acid + HCl → this compound
The reaction conditions usually involve heating the mixture to a moderate temperature to ensure complete reaction .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction parameters such as temperature, pressure, and concentration of reactants are optimized to maximize yield and purity. The product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclopentylamino)acetic acid hydrochloride can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized to form corresponding ketones or carboxylic acids.
- Reduction : Reduction reactions can convert the compound into amines or alcohols.
- Substitution : The amino group can participate in substitution reactions to form different derivatives.
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
- Substitution : Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
- Oxidation : Cyclopentanone, cyclopentylcarboxylic acid.
- Reduction : Cyclopentylamine, cyclopentanol.
- Substitution : Various N-substituted derivatives.
Scientific Research Applications
2-(Cyclopentylamino)acetic acid hydrochloride has a wide range of applications in scientific research:
- Chemistry : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
- Biology : The compound is used in the study of enzyme kinetics and protein-ligand interactions.
- Medicine : It has potential applications in drug development and as a precursor for pharmaceutical compounds.
- Industry : The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(Cyclopentylamino)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved may include binding to active sites of enzymes or interacting with receptor proteins to modulate their activity .
Comparison with Similar Compounds
Similar Compounds:
- Cyclopentylamine : A simpler amine derivative with similar reactivity.
- Cyclopentylacetic Acid : Lacks the amino group but shares the cyclopentyl moiety.
- Cyclopentylmethylamine : Another derivative with a different substitution pattern .
Uniqueness: 2-(Cyclopentylamino)acetic acid hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
2-(cyclopentylamino)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c9-7(10)5-8-6-3-1-2-4-6;/h6,8H,1-5H2,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRSGRDOKRKMAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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